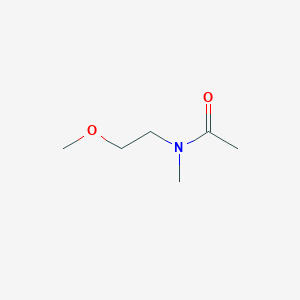
N-(2-methoxyethyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-N-methylacetamide is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Development
N-(2-methoxyethyl)-N-methylacetamide has been utilized in the synthesis of biologically active compounds, particularly in the development of pharmaceuticals. It serves as a precursor for various drug candidates, including those targeting infectious diseases and cancer.
- Synthesis of Quinolones : The compound is employed in the preparation of 2-heptyl-3-hydroxy-4(1H)-quinolone, a signaling molecule involved in the quorum sensing of Pseudomonas aeruginosa, which is crucial for understanding bacterial communication and developing anti-infective agents .
- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic properties against certain cancer cell lines, making it a candidate for further investigation as an anticancer agent .
Reagent for Chemical Reactions
This compound acts as an effective reagent in various organic reactions, particularly in the formation of complex molecules.
- One-Pot Synthesis : It is used in one-pot synthesis methods to create complex organic structures efficiently. This approach minimizes the need for multiple purification steps, making it cost-effective and time-efficient .
- Formation of Heterocycles : The compound has been explored for its ability to serve as a building block in synthesizing heterocyclic compounds, which are essential in many pharmaceutical applications .
Polymer Chemistry
In materials science, this compound has been investigated for its role in polymer chemistry.
- Polymer Solvent : Its solvent properties make it suitable for dissolving various polymers, facilitating the study of polymer blends and composites. This application is vital for developing new materials with enhanced properties .
- Additive in Coatings : The compound can be incorporated into coatings to improve their performance characteristics, such as adhesion and durability.
Case Study 1: Antimicrobial Activity
A study assessed the antimicrobial properties of derivatives synthesized from this compound. Results demonstrated significant activity against Staphylococcus aureus and Escherichia coli, indicating potential for developing new antimicrobial agents .
Case Study 2: Synthesis of Novel Drug Candidates
Research focusing on the synthesis of quinolone derivatives from this compound revealed promising results in terms of biological activity and selectivity against specific cancer cell lines. These findings suggest that this compound could be pivotal in drug development pipelines .
Propriétés
Formule moléculaire |
C6H13NO2 |
|---|---|
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
N-(2-methoxyethyl)-N-methylacetamide |
InChI |
InChI=1S/C6H13NO2/c1-6(8)7(2)4-5-9-3/h4-5H2,1-3H3 |
Clé InChI |
MOHVAIVJEBBUQK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)CCOC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













